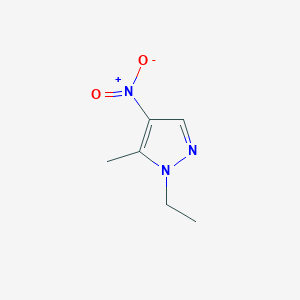

1-ethyl-5-methyl-4-nitro-1H-pyrazole

CAS No.: 1001500-30-6

Cat. No.: VC2210194

Molecular Formula: C6H9N3O2

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1001500-30-6 |

|---|---|

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.15 g/mol |

| IUPAC Name | 1-ethyl-5-methyl-4-nitropyrazole |

| Standard InChI | InChI=1S/C6H9N3O2/c1-3-8-5(2)6(4-7-8)9(10)11/h4H,3H2,1-2H3 |

| Standard InChI Key | KSTMVJNKTKVOLS-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C=N1)[N+](=O)[O-])C |

| Canonical SMILES | CCN1C(=C(C=N1)[N+](=O)[O-])C |

Introduction

Structural Characteristics and Physical Properties

1-Ethyl-5-methyl-4-nitro-1H-pyrazole belongs to the pyrazole family, featuring a heterocyclic structure with substituents at specific positions. The compound's structural arrangement includes an ethyl group at the 1-position, a methyl group at the 5-position, and a nitro group at the 4-position of the pyrazole ring. This specific arrangement of functional groups contributes significantly to its chemical reactivity and biological properties.

Basic Identification and Physical Properties

Table 1 presents the basic identification parameters and physical properties of 1-ethyl-5-methyl-4-nitro-1H-pyrazole:

| Parameter | Value |

|---|---|

| Chemical Name | 1-Ethyl-5-methyl-4-nitro-1H-pyrazole |

| CAS Number | 1001500-30-6 |

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.15 g/mol |

| Appearance | Not specified in available data |

| Purity Standard | 97% (typical commercial grade) |

The molecular structure comprises a five-membered pyrazole ring with two nitrogen atoms in the 1 and 2 positions, with the ethyl group attached to one of the nitrogen atoms. The presence of the nitro group at the 4-position significantly influences the compound's electronic properties, making it electron-deficient in that region and affecting its reactivity in various chemical transformations.

Chemical Properties and Reactivity

The chemical behavior of 1-ethyl-5-methyl-4-nitro-1H-pyrazole is largely determined by its heterocyclic structure and the presence of the nitro group, which serves as a strong electron-withdrawing substituent. This electronic configuration makes the compound particularly reactive in certain chemical transformations, especially nucleophilic substitutions at specific positions of the ring.

Reactivity Profile

Biological Activities and Pharmacological Properties

1-Ethyl-5-methyl-4-nitro-1H-pyrazole exhibits notable biological activities that make it a compound of interest for pharmaceutical research and development. The available data suggests several potential therapeutic applications based on its observed biological effects.

Anti-inflammatory Activity

Research indicates that 1-ethyl-5-methyl-4-nitro-1H-pyrazole demonstrates potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory conditions, although further studies are needed to fully characterize the mechanism of action and efficacy in various inflammatory disorders.

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties, showing potential activity against certain microorganisms. This makes it a candidate for further exploration in the development of novel antimicrobial agents, particularly in an era of increasing antimicrobial resistance.

Applications in Organic Synthesis

One of the most significant applications of 1-ethyl-5-methyl-4-nitro-1H-pyrazole lies in its use as a precursor for synthesizing more complex heterocyclic compounds with potential pharmaceutical applications.

Precursor for Fused Heterocycles

Research indicates that 1-ethyl-5-methyl-4-nitro-1H-pyrazole can serve as an important precursor for synthesizing fused heterocycles, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused heterocyclic systems possess diverse biological activities and are of significant interest in medicinal chemistry for the development of novel therapeutic agents.

Comparison with Related Compounds

To better understand the properties and applications of 1-ethyl-5-methyl-4-nitro-1H-pyrazole, it is valuable to consider how it compares with related compounds, particularly other substituted pyrazoles and its carboxylic acid derivative.

Comparison with 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

The 3-carboxylic acid derivative of 1-ethyl-5-methyl-4-nitro-1H-pyrazole (CAS: 50920-47-3) represents a closely related compound with an additional functional group . This carboxylic acid group significantly modifies the compound's properties, including:

-

Increased molecular weight (199.16 g/mol compared to 155.15 g/mol)

-

Enhanced water solubility due to the carboxylic acid group

-

Different reactivity patterns, particularly in esterification and amidation reactions

-

Potentially different biological activity profiles based on the additional functional group

This comparison highlights how minor structural modifications can significantly alter the chemical and biological properties of these heterocyclic compounds, underscoring the importance of structure-activity relationships in their development and application.

Current Research and Future Directions

Research on 1-ethyl-5-methyl-4-nitro-1H-pyrazole continues to evolve, with several promising directions for future investigation. The compound's unique structural features and demonstrated biological activities suggest multiple avenues for further exploration.

Ongoing Research Areas

Current research focuses on several aspects of this compound, including:

-

Optimization of synthetic routes to improve yield and purity

-

Exploration of additional biological activities, particularly in anti-inflammatory and antimicrobial applications

-

Development of structure-activity relationships to guide the design of more potent derivatives

-

Investigation of potential applications in materials science and other non-pharmaceutical fields

Future Research Directions

Future studies on 1-ethyl-5-methyl-4-nitro-1H-pyrazole may benefit from exploring:

-

Detailed mechanism studies to understand its interaction with biological targets

-

Crystal structure analysis to better characterize its three-dimensional configuration

-

Computational studies to predict new applications and properties

-

Development of novel synthetic derivatives with enhanced biological activities

-

Exploration of green chemistry approaches for more sustainable synthesis methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume